Z-N-ME-L-2-Aminohexanoic acid
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Overview
Description
It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Z) protecting group and a methyl group attached to the amino acid lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-N-ME-L-2-Aminohexanoic acid typically involves multi-step reactions. One common method starts with the protection of the amino group of lysine using a benzyloxycarbonyl (Z) group. This is followed by the methylation of the amino group to introduce the N-methyl group. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-N-ME-L-2-Aminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive cleavage of the benzyloxycarbonyl group is often achieved using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Free N-methyl lysine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-N-ME-L-2-Aminohexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein engineering and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Z-N-ME-L-2-Aminohexanoic acid involves its interaction with specific molecular targets. As an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition is due to the structural similarity between this compound and lysine, allowing it to compete for binding sites on these enzymes .
Comparison with Similar Compounds
Norleucine: An isomer of lysine with a similar structure but without the benzyloxycarbonyl and methyl groups.
Aminocaproic Acid: Another lysine analog used as an antifibrinolytic agent.
Norvaline: An isomer of valine with similar biochemical properties to norleucine.
Uniqueness: Z-N-ME-L-2-Aminohexanoic acid is unique due to its specific structural modifications, including the benzyloxycarbonyl protecting group and the N-methyl group. These modifications confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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